molecular formula C10H20O B077357 p-Menthan-7-ol CAS No. 13828-37-0

p-Menthan-7-ol

Cat. No. B077357
CAS RN: 13828-37-0
M. Wt: 156.26 g/mol
InChI Key: KHWTYGFHPHRQMP-UHFFFAOYSA-N
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Description

P-Menthan-7-ol is a colorless to pale yellow liquid . It has a soft, clean, white, floral aroma and is used as a flavor and fragrance agent . It was possibly found in nature in Perilla frutescens and Artemisia asiatica .


Synthesis Analysis

The synthesis of p-Menthan-7-ol involves modifications of the p-menthane skeleton . The commercial material is a mixture of cis-p-menthan-7-ol and trans-p-menthan-7-ol .


Molecular Structure Analysis

The molecular formula of p-Menthan-7-ol is C10H20O . Its molecular weight is 156.26 g/mol . The IUPAC name is (4-propan-2-ylcyclohexyl)methanol .


Physical And Chemical Properties Analysis

P-Menthan-7-ol is insoluble in water . It has a fresh, soft, and clean floral odor that recalls the fragrance associated with the white petals and blossoms of many flowers such as magnolia, tuberose, and muguet .

Scientific Research Applications

  • Enzymatic Resolution and Preparation :

    • p-Menthan-3-ols, including p-Menthan-7-ol, have been studied for lipase-catalyzed resolution to obtain enantiomer-enriched forms. This process is influenced by the structural features of p-menthan-3-ol and the type of lipase used, suggesting potential applications in stereochemical preparation of substances (Serra, Brenna, Fuganti, & Maggioni, 2003).
    • Similar studies have focused on the enzyme-mediated preparation of enantioenriched forms of trans- and cis-p-menthan-1,8-dien-5-ol, further demonstrating the utility of p-Menthan-7-ol derivatives in chiral chemistry (Brenna, Fuganti, Gatti, Perego, & Serra, 2006).
  • Biotechnological Applications :

    • The biotransformation of p-menthane derivatives using cultured cells of Nicotiana tabacum has been investigated. This study found discrimination of enantiomers and enantioselective conversion of p-menthan-2-ol to corresponding ketones, showcasing potential biotechnological applications (Hamada, 1988).
    • The biosynthesis and biotechnological production of p-Menthane monoterpenes, including menthol, carvone, and limonene, have been extensively studied, highlighting their potential in industrial applications (Lange, 2015).
  • Green Solvent Potential :

    • p-Menthan-7-ol, derived from d-limonene hydrogenation, has been explored as a bio-based solvent for extracting natural substances. It shows comparable performances to traditional solvents like n-hexane and toluene, suggesting its potential as a green alternative in extraction processes (Madji, Hilali, Fabiano-Tixier, Tenon, Bily, Laguerre, & Chemat, 2019).
  • Herbicidal Activities :

    • Novel sec-p-menthane-7-amine derivatives have been synthesized and evaluated as botanical herbicides. These compounds demonstrated significant herbicidal activities, suggesting their potential use in agriculture (Zhang, Chen, Xu, Wang, Dong, Zhao, & Jiang, 2021).
  • Chemical Synthesis and Organoleptic Properties :

    • Studies on the synthesis of p-Menthane lactones and their organoleptic properties have been conducted, with implications for the perfume industry due to their exceptional odor intensity and typical coumarin-like note (Gaudin, 2000).

Safety And Hazards

P-Menthan-7-ol should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

P-Menthan-7-ol is recommended for use in fine fragrance, personal care, and fabric care up to 20% . It has potential for wider applications in the fragrance industry due to its unique aroma and compatibility with other fragrances .

properties

IUPAC Name

(4-propan-2-ylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWTYGFHPHRQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051700, DTXSID20880700, DTXSID80860124
Record name (cis-4-Isopropylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(1-Methylethyl)cyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Propan-2-yl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.920 (20°)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

p-Menthan-7-ol

CAS RN

5502-75-0, 13674-19-6, 13828-37-0
Record name p-Menthan-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5502-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Menthan-7-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-Menthan-7-ol, trans-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menthan-7-ol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (cis-4-Isopropylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(1-Methylethyl)cyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Propan-2-yl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTHAN-7-OL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-MENTHAN-7-OL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J Albaigés, J Castells, J Pascual - The Journal of Organic …, 1966 - ACS Publications
… extensive project on terpene alcohols in progress in this laboratory.2 cis- and(rans-p-Menthan-7-ol.—The p-menthan-7ols have been obtained in a state of purity by Verkade, et al.fi by …
Number of citations: 9 pubs.acs.org
SP Bhatia, D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… cis-p-Menthan-7-ol is a fragrance ingredient used in decorative cosmetics, fine fragrances, shampoos, toilet soaps and other toiletries as well as in non-cosmetic products such as …
Number of citations: 5 www.sciencedirect.com
A Esmaeili, HR Mirmhadi, F Rafiee - Chemistry of Natural Compounds, 2014 - Springer
… niger, the main bioconversion product obtained was cis-p-menthan-7-ol. In a similar study using Penicillium spp. the primary products were limonene, p-cymene, and γ-terpinene [9]. …
Number of citations: 1 idp.springer.com
A Esmaeili, S Sharafian, S Safaiyan… - Natural Product …, 2009 - Taylor & Francis
… niger was cis-p-menthan-7-ol and the main products obtained by surface Penicillium sp. were limonene, p-cymene and γ-terpinene using sporulated surface culture. The pathways …
Number of citations: 23 www.tandfonline.com
M ZVIELY, M LI - Perfumer & flavorist, 2012 - pascal-francis.inist.fr
p-Menthan-7-ol … p-Menthan-7-ol … p-Menthan-7-ol …
Number of citations: 0 pascal-francis.inist.fr
H Kayahara, H Ueda, I Ichimoto… - … and Biological Chemistry, 1971 - Taylor & Francis
… This reveals that the reduction products can be assigned as transand cis-p-menthan-7-ol (VIla and Vllb), respectively. The two isomers were not separable by preparative gas …
Number of citations: 14 www.tandfonline.com
A Esmaeili, S Fazeli, N Moazami - Herba Polonica, 2012 - bibliotekanauki.pl
… the main bioconversion product obtained from menthol of A niger was cis-p-menthan-7-ol, and the main products obtained by sporulated surface cultures of Penicillium spp. were …
Number of citations: 4 bibliotekanauki.pl
K Swor, A Poudel, P Satyal… - American Journal of …, 2022 - essencejournal.com
Artemisia dracunculus L.(tarragon) is an important herbal medicine and culinary herb. In this work, the essential oil of A. dracunculus, growing wild in southwestern Idaho, was obtained …
Number of citations: 1 www.essencejournal.com
S Fazeli, A Esmaeili - 2012 - sid.ir
… niger was cis-p-menthan-7-ol, and the main products obtained by sporulated surface cultures of Penicillium spp. were limonene, p-cymene, and γ-terpinene [10]. Leuenberger [15] …
Number of citations: 0 www.sid.ir
A Esmaeili, E Hashemi, S Safaiyan… - Herba Polonica, 2011 - bibliotekanauki.pl
… produced cis-p-menthan-7-ol from A. niger; the main products obtained were limonene, p-cymene and γ-terpinene [17]. Two main products of microbial transformation of citral were …
Number of citations: 15 bibliotekanauki.pl

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